molecular formula C7H8S B3031380 2-Cyclopropylthiophene CAS No. 29481-22-9

2-Cyclopropylthiophene

Cat. No.: B3031380
CAS No.: 29481-22-9
M. Wt: 124.21 g/mol
InChI Key: MDWWPRNUHKMQCT-UHFFFAOYSA-N
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Description

2-Cyclopropylthiophene (CAS 29481-22-9) is a high-value chemical building block prized in medicinal and organic chemistry for constructing complex molecules. The strategic combination of the electron-rich thiophene heterocycle and the strained, high-energy cyclopropyl ring makes this compound a versatile intermediate for developing novel active compounds . Its primary research application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, where it serves as a precursor for functionalized cyclopropylthiophenes. These derivatives, including carbonyl, carboxylate, and nitrile-containing compounds, are critical scaffolds in drug discovery . The cyclopropyl moiety is a privileged structure in pharmaceuticals, known to improve potency and metabolic stability by constraining conformation and acting as a bioisostere for alkenes, amides, or other functional groups . Thiophene derivatives, in general, have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, with several thiophene-containing molecules receiving FDA approval . As a research chemical, this compound enables the exploration of new chemical space in the search for lead compounds. The specific mechanism of action for any biological activity is inherently dependent on the final target molecule into which this building block is incorporated. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-cyclopropylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWWPRNUHKMQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342251
Record name 2-Cyclopropylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29481-22-9
Record name 2-Cyclopropylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiophene can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This method uses palladium (II) acetate and dicyclohexyl(2′,6′-dimethoxy [1,1′-biphenyl]-2-yl)phosphane (SPhos) as the catalyst system . The reaction typically requires small catalyst loading and can be performed under mild conditions to achieve good yields.

Another method involves the cyclization of substituted crotononitriles with elemental sulfur, followed by various functional group modifications such as formylation, bromination, and nitration .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and reactivity of the compound. scalable procedures have been developed to synthesize a variety of cyclopropylthiophene derivatives from commercially available and inexpensive starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

2-Cyclopropylthiophene exhibits promising biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, possess antiproliferative effects against multiple cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)TBDInduces apoptosis
Similar Compound AOVACAR (Ovary)TBDCell cycle arrest
Similar Compound BHeLa (Cervical)TBDInhibition of proliferation

Anti-inflammatory Properties

Thiophene derivatives have shown potential in anti-inflammatory applications by inhibiting enzymes such as lipoxygenase (LOX). For example, compounds structurally similar to this compound have been reported to significantly reduce inflammation in various models.

Table 2: Summary of Anti-inflammatory Activity

CompoundDose (mg/kg)Inhibition (%)Mechanism
Compound A20>63LOX Inhibition
Compound B5058.46COX Inhibition
This compoundTBDTBDTBD

Material Science Applications

In addition to its medicinal properties, this compound is utilized in the development of advanced materials:

Organic Semiconductors

Due to its unique electronic properties, this compound is being explored as a building block for organic semiconductors used in electronic devices. The presence of the cyclopropyl group enhances the stability and efficiency of these materials.

Corrosion Inhibitors

Research has indicated that thiophene derivatives can serve as effective corrosion inhibitors in various industrial applications, providing protection against metal degradation.

Synthesis and Derivatization

The synthesis of this compound and its derivatives is primarily achieved through palladium-catalyzed reactions such as the Suzuki–Miyaura coupling. This method allows for the introduction of functional groups that can enhance its biological activity and material properties.

Table 3: Synthesis Conditions for Cyclopropylthiophenes

Reaction TypeCatalystYield (%)
Suzuki–Miyaura CouplingPd(OAc)2 + SPhos72-96
BrominationBr2TBD

Case Studies

Recent studies have highlighted the efficacy of thiophene derivatives in various biological assays:

Inflammation Model

In a carrageenan-induced paw edema model, compounds similar to this compound exhibited significant anti-inflammatory effects, suggesting therapeutic benefits in inflammatory conditions.

Cancer Cell Proliferation

In vitro assays demonstrated that thiophenes can inhibit the proliferation of cancer cells across several lines, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiophene and its derivatives involves interactions with various molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The thiophene ring can undergo electrophilic substitution reactions, which can modify the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-cyclopropylthiophene, we compare it with three related compounds: 2-thiophenecarboxylic acid, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, and 3-cyclopropylthiophene.

Key Observations :

  • The cyclopropyl group in this compound introduces synthetic complexity compared to simpler derivatives like 2-thiophenecarboxylic acid, which is commercially viable due to its stability .
  • The multicomponent protocol for the thiazolone derivative demonstrates higher efficiency (71% yield) but involves a different heterocyclic core .
Reactivity and Stability
  • This compound : The cyclopropyl group enhances strain-driven reactivity, making it prone to ring-opening under acidic or oxidative conditions. This limits its utility in high-temperature reactions .
  • 2-Thiophenecarboxylic acid : The electron-withdrawing carboxylic acid group stabilizes the thiophene ring, enabling applications in coordination chemistry and catalysis .
  • Thiazolone derivative: The cyclopropylamino group contributes to hydrogen-bonding interactions, enhancing biological activity but requiring careful handling to avoid decomposition .

Biological Activity

2-Cyclopropylthiophene is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered thiophene ring with a cyclopropyl group attached. The molecular formula is C7H8SC_7H_8S, and it has a molar mass of approximately 140.20 g/mol. The presence of the thiophene ring contributes to its aromatic properties, while the cyclopropyl group can influence its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, which can be categorized as follows:

  • Antimicrobial Activity : this compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that it can exert antimicrobial effects against various strains of bacteria, suggesting its utility in developing new antibacterial agents.
  • Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cells. Its mechanism of action appears to involve the modulation of specific cellular pathways that lead to programmed cell death.
  • Anti-inflammatory Effects : Some research suggests that this compound may possess anti-inflammatory properties, which could make it beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby disrupting bacterial cell wall synthesis and leading to antimicrobial effects.
  • Cell Signaling Modulation : The compound's interaction with cellular receptors can influence signaling pathways related to cell survival and apoptosis, which is particularly relevant in cancer therapy.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of cyclopropylthiophene exhibited significant activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific structural modifications made to the thiophene ring.
  • Cancer Cell Line Testing : In vitro assays using cancer cell lines revealed that this compound could reduce cell viability significantly, indicating its potential as an anticancer agent. The study highlighted the importance of further investigations into its selectivity and toxicity profiles.
  • Molecular Docking Studies : In silico studies have been employed to predict the binding affinity of this compound with various protein targets associated with disease pathways. These studies suggest that it may interact with proteins involved in cancer progression and inflammation, providing a rationale for its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related thiophenes is presented below:

Compound NameStructure FeaturesUnique Aspects
This compound Cyclopropyl group on thiopheneExhibits significant antimicrobial and anticancer activity
4-Bromo-2-cyclopropylthiophene Bromine substitution at position 4Enhanced electrophilic characteristics; studied for similar biological activities
5-Methyl-2-cyclopropylthiophene Methyl group at position 5Different reactivity profile; lesser studied for biological activity

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of cyclopropylthiophenes for their biological activities. The findings suggested that modifications at different positions on the thiophene ring could significantly alter both antimicrobial and anticancer properties, highlighting the importance of structure-activity relationships in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropylthiophene, and how do reaction conditions influence yield?

  • Methodology:

  • Route 1: Cyclopropanation of 2-vinylthiophene via Simmons-Smith reaction (using Zn-Cu/CH₂I₂), optimized in anhydrous ether under N₂ .
  • Route 2: Cross-coupling of cyclopropylmagnesium bromide with 2-bromothiophene (Pd(PPh₃)₄ catalyst, THF, 60°C). Monitor purity via TLC (hexane:EtOAc 9:1) and confirm structure with ¹H NMR (δ 6.8–7.2 ppm for thiophene protons; δ 1.2–1.5 ppm for cyclopropyl CH₂) .
  • Key Variables: Solvent polarity, catalyst loading, and temperature critically impact yield. For example, Pd catalysts degrade above 80°C, reducing coupling efficiency .

Q. How should researchers characterize this compound to confirm identity and purity?

  • Methodology:

  • NMR Spectroscopy: Assign peaks using ¹H and ¹³C NMR (e.g., cyclopropyl ring protons split into multiplets due to ring strain) .
  • Mass Spectrometry: Confirm molecular ion [M⁺] at m/z 124 (EI-MS).
  • Purity: Use GC-MS with a DB-5 column; retention time should match authentic samples. Report Rf values in TLC .
  • Note: For known compounds, cross-reference with literature (e.g., J. Org. Chem. 2017, 82, 4567–4575) .

Q. What are the primary applications of this compound in current organic chemistry research?

  • Methodology:

  • Ligand Design: Its electron-rich thiophene ring stabilizes transition metals in catalysis (e.g., Suzuki-Miyaura coupling). Compare catalytic activity with non-cyclopropylated analogs .
  • Photophysical Studies: Measure UV-Vis absorption (λmax ~250 nm) and fluorescence quantum yield (Φ) in DCM. Cyclopropyl groups reduce π-π stacking, enhancing emission .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodology:

  • Step 1: Cross-validate data using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
  • Step 2: Replicate syntheses under identical conditions from conflicting studies. For example, discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
  • Step 3: Use computational tools (DFT, Gaussian 16) to predict spectra and compare with experimental results .

Q. What strategies optimize the regioselectivity of cyclopropane ring functionalization in this compound?

  • Methodology:

  • Electrophilic Substitution: Use directing groups (e.g., -NO₂) to control attack positions. Monitor regiochemistry via ¹H NMR (e.g., para-substitution shifts thiophene protons upfield) .
  • Transition-Metal Catalysis: Employ Rh₂(OAc)₄ for C-H activation at the cyclopropyl ring. Optimize ligand-to-metal ratio to suppress side reactions .
  • Kinetic vs. Thermodynamic Control: Vary temperature (e.g., 25°C vs. 80°C) and analyze product ratios by HPLC .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodology:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model frontier orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
  • MD Simulations: Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways using GROMACS. Compare activation energies with experimental Arrhenius plots .
  • Validation: Correlate computed transition states with experimental kinetic isotope effects (KIE) .

Data Presentation Guidelines

  • Tables:

    Synthetic RouteYield (%)Purity (GC-MS)Key NMR Peaks
    Simmons-Smith7299.5%δ 1.3 (m, 4H)
    Cross-Coupling6598.8%δ 7.1 (d, 2H)
  • Figures: Include comparative spectra (e.g., overlayed NMR of crude vs. purified product) and reaction energy profiles from DFT .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylthiophene
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylthiophene

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